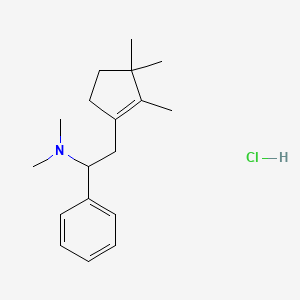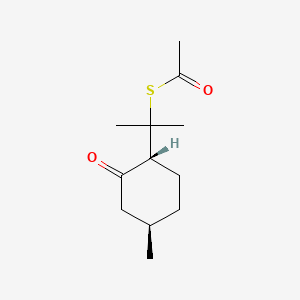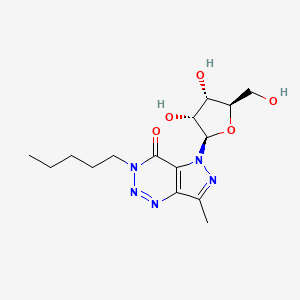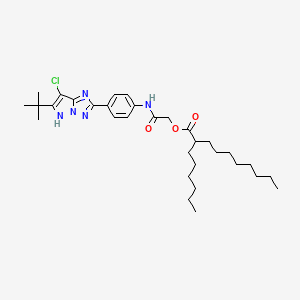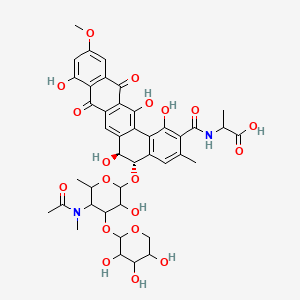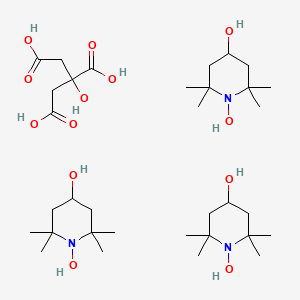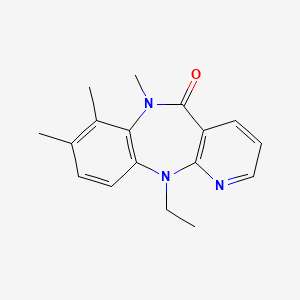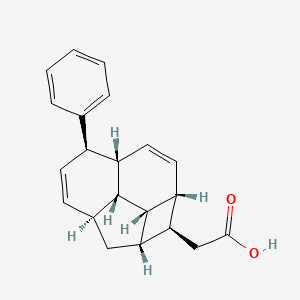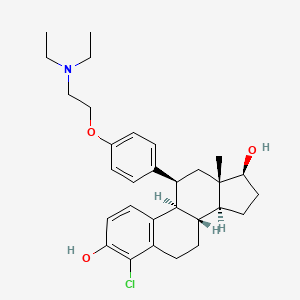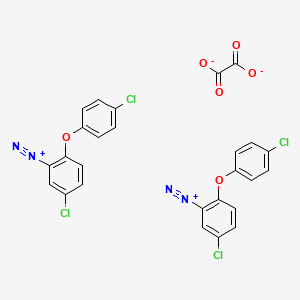
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an azo group, a chloro-nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Quaternization: The azo compound is then reacted with N,N-dimethylethanolamine to introduce the quaternary ammonium group.
Methylation: Finally, the compound is methylated using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for quaternization and methylation to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of substituted phenyl derivatives.
Scientific Research Applications
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: The azo group interacts with cellular components, leading to various biochemical effects.
Pathways Involved: The compound can induce oxidative stress, disrupt cellular membranes, and interfere with enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 2-Chloro-4-nitrophenyl isothiocyanate
- 4-Chloro-2-nitrophenyl methylcarbamate
Uniqueness
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
35714-88-6 |
|---|---|
Molecular Formula |
C26H32ClN5O6S |
Molecular Weight |
578.1 g/mol |
IUPAC Name |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C25H29ClN5O2.CH4O4S/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;1-5-6(2,3)4/h5-15,18H,4,16-17,19H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
CWWALSYGYWFTOW-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


